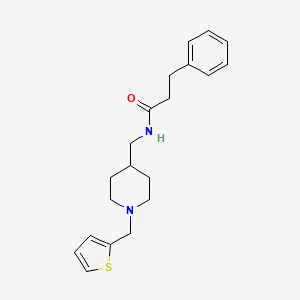

3-苯基-N-((1-(噻吩-2-基甲基)哌啶-4-基)甲基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

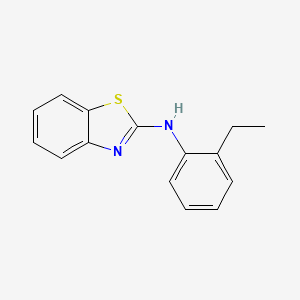

This compound is a fentanyl analogue . Fentanyl analogues are a group of compounds developed by pharmaceutical companies for legitimate medical use, and some have been sold as designer drugs . The molecular formula of this compound is C20H26N2OS, and it has a molecular weight of 342.5.

Synthesis Analysis

Piperidines, which are part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a phenyl group, and a thiophene group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .科学研究应用

法医毒理学应用

与 3-苯基-N-((1-(噻吩-2-基甲基)哌啶-4-基)甲基)丙酰胺相关的化合物因其在法医毒理学中的分析挑战而受到研究,特别是由于顺式和反式立体异构体的存在,它们在使用后可能具有不同的效力和血液中非常低的浓度。使用液相色谱-高分辨率质谱法开发了一种分析血液样本中这些物质的方法,这对于法医毒理学实验室检测在药物影响下驾驶和死后案件中的物质至关重要(Fogarty, Papsun, & Logan, 2018)。

神经保护应用

另一条研究途径探索了与 3-苯基-N-((1-(噻吩-2-基甲基)哌啶-4-基)甲基)丙酰胺结构相关的化合物的保护神经特性。例如,一种化合物被鉴定为一种有效且选择性的 N-甲基-D-天冬氨酸 (NMDA) 拮抗剂,这对于针对谷氨酸毒性的神经保护至关重要。该化合物显示出作为神经保护剂的希望,可能缺乏非选择性竞争性和通道阻断性 NMDA 拮抗剂的副作用(Chenard et al., 1995)。

抗癌活性

对 3-苯基-N-((1-(噻吩-2-基甲基)哌啶-4-基)甲基)丙酰胺衍生物的研究也已进入抗癌活性领域。例如,制备了一系列甲基 2-[3-(3-苯基-喹喔啉-2-基硫烷基)丙酰氨基]烷酸酯和 N-烷基 3-((3-苯基-喹喔啉-2-基)硫烷基)丙酰胺,并显示出对人癌细胞系的显着抗增殖活性。这些发现表明对核心结构的修改可以产生有效的抗癌剂,表明该化学框架在设计新的治疗剂方面具有多功能性(El Rayes et al., 2019)。

抑制剂和拮抗剂应用

与 3-苯基-N-((1-(噻吩-2-基甲基)哌啶-4-基)甲基)丙酰胺结构相关的化合物已因其在不同生物背景中作为抑制剂或拮抗剂的潜力而受到研究。例如,研究探索了它们在抑制膜结合磷脂酶 A2 中的作用,这与减小心肌梗塞的大小有关,表明在心血管疾病中的治疗应用(Oinuma et al., 1991)。

安全和危害

未来方向

The development of new synthetic methods and the discovery of novel drugs are important tasks for scientists in the field of medicinal chemistry . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction , and thus, this compound could potentially be a part of future research in this field.

作用机制

Target of Action

The primary target of this compound is the body’s opioid receptors , which are found in areas of the brain that control pain and emotions . Specifically, it selectively binds to the mu-receptor in the central nervous system (CNS), similar to other opioids like morphine or heroin .

Mode of Action

The compound works by binding to these opioid receptors. This binding mimics the action of endogenous opioids, effectively blocking the transmission of pain signals to the brain and altering the brain’s perception of pain .

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis , hydroxylation (and further oxidation steps), N- and O-dealkylation and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

The pharmacokinetics of this compound, like other fentanyl analogs, involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that one significant metabolite of fentanyl analogs is a phenolic derivative hydroxylated at the 4-position of the phenylethyl moiety of fentanyl .

Result of Action

The result of the compound’s action is a significant reduction in the perception of pain, due to its interaction with the opioid receptors in the CNS. This can lead to feelings of euphoria and relaxation. It can also lead to harmful effects such as respiratory depression, addiction, and in severe cases, death .

属性

IUPAC Name |

3-phenyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2OS/c23-20(9-8-17-5-2-1-3-6-17)21-15-18-10-12-22(13-11-18)16-19-7-4-14-24-19/h1-7,14,18H,8-13,15-16H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLPTBZTZJTEEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2993710.png)

![(4-ethoxyphenyl)[6-fluoro-4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2993715.png)

![6-Bromo-3-cyclobutylpyrazolo[1,5-a]pyrimidine](/img/structure/B2993716.png)

![2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]quinoxaline](/img/structure/B2993717.png)

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-3-(2,4-dichloroanilino)-2-propen-1-one](/img/structure/B2993722.png)

![2,5-Dimethyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]furan-3-carboxamide](/img/structure/B2993728.png)

![2-(1,3-dioxoisoindol-2-yl)ethyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2993731.png)

![4-((1-(1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2993733.png)